1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide

Catalog No.
S12626445
CAS No.
M.F
C20H25FN4O3S
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophen...

Product Name

1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-fluorophenyl)sulfonylethyl]piperidine-4-carboxamide

Molecular Formula

C20H25FN4O3S

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C20H25FN4O3S/c1-14-13-15(2)24-20(23-14)25-10-7-16(8-11-25)19(26)22-9-12-29(27,28)18-5-3-17(21)4-6-18/h3-6,13,16H,7-12H2,1-2H3,(H,22,26)

InChI Key

SXDWWUQKTQGYHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F)C

The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide is a complex organic molecule characterized by its unique structural features. It contains a piperidine ring, which is a six-membered nitrogen-containing heterocycle, along with a pyrimidine moiety substituted with dimethyl groups. The presence of a sulfonyl group attached to a fluorophenyl ring enhances its chemical reactivity and potential biological activity. This compound is notable for its potential applications in medicinal chemistry and pharmacology.

Typical of amides and heterocycles:

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound may participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other groups.

The biological activity of 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide is an area of active research. Its structure suggests potential interactions with biological targets such as enzymes and receptors, which could lead to various pharmacological effects. Compounds with similar structures have been investigated for their roles as enzyme inhibitors or receptor modulators, indicating that this compound may exhibit similar properties.

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Pyrimidine Modification: The introduction of the 4,6-dimethylpyrimidine moiety can be accomplished via nucleophilic substitution or coupling reactions.
  • Sulfonylation: The attachment of the sulfonyl group can be performed using sulfonyl chlorides in the presence of bases.
  • Final Coupling: The final step involves coupling the piperidine derivative with the modified pyrimidine to yield the target compound.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.

This compound has potential applications in several fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
  • Pharmaceutical Development: Its unique properties could make it valuable in drug formulation and development processes.
  • Research

Interaction studies are essential to understand how this compound interacts with biological systems. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific enzymes or receptors.
  • In Vitro Studies: Conducting tests in cell cultures to observe biological responses to the compound.
  • In Vivo Studies: Assessing the effects of the compound in animal models to evaluate pharmacokinetics and pharmacodynamics.

These studies are crucial for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide, including:

  • 2-Amino-4,6-dimethylpyrimidine: A simpler analog that retains some biological activities but lacks the piperidine and sulfonyl functionalities.
  • N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine: Shares similar aromatic and pyrimidine structures but differs in functional groups attached .
  • 1,4-Diphenyl-1H-imidazole-2-amine: Contains an imidazole ring structure that may exhibit similar reactivity patterns.

Uniqueness

The uniqueness of 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide lies in its combination of a piperidine ring with a sulfonamide group and a pyrimidine moiety. This combination allows for diverse chemical reactivity and potential biological interactions that are not present in simpler analogs. Its distinctive structure positions it as a promising candidate for further research in drug development and biochemical applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

420.16314001 g/mol

Monoisotopic Mass

420.16314001 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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